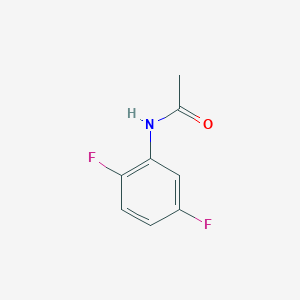

n-(2,5-Difluorophenyl)acetamide

描述

Overview of Acetamide (B32628) Derivatives in Chemical Synthesis and Applications

Acetamide derivatives are a broad class of organic compounds characterized by the presence of an acetamide group (CH₃CONH-). These compounds are integral to numerous chemical processes and have a wide array of applications. nih.govchemicalbook.comwikipedia.org They serve as versatile intermediates in organic synthesis, allowing for the construction of more complex molecules. nih.govorgsyn.org In industrial settings, they are utilized as solvents, plasticizers, and stabilizers. chemicalbook.comwikipedia.org Furthermore, many acetamide derivatives exhibit significant biological activities, leading to their use in the development of pharmaceuticals and agricultural chemicals. nih.govtandfonline.com For instance, paracetamol, a widely used analgesic and antipyretic, is a well-known acetamide derivative. nih.govtandfonline.com The adaptability of the acetamide functional group makes it a cornerstone in the synthesis of a diverse range of chemical entities. nih.gov

Significance of Fluorine Substitution in Aromatic Compounds for Biological and Chemical Properties

The introduction of fluorine atoms into aromatic compounds can dramatically alter their biological and chemical properties. chimia.chwikipedia.orgtandfonline.comnih.govnumberanalytics.com Fluorine is the most electronegative element, and its presence can influence a molecule's electronics, lipophilicity, and metabolic stability. chimia.chnih.govnumberanalytics.com The substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing a drug's half-life and bioavailability. wikipedia.orgtandfonline.comnih.gov This strategic placement of fluorine can protect an aromatic ring from metabolic breakdown. wikipedia.org

Moreover, the carbon-fluorine bond is stronger than the carbon-hydrogen bond, which enhances the chemical and metabolic stability of the compound. chimia.chtandfonline.com The small size of the fluorine atom allows it to mimic hydrogen sterically, yet its electronic effects can lead to enhanced binding affinity with biological targets. tandfonline.com These unique characteristics have made fluorine substitution a critical strategy in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. chimia.chtandfonline.comnih.gov In fact, approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org

Historical Context and Evolution of Research on N-(2,5-Difluorophenyl)acetamide

Research into this compound has evolved from the broader investigation of fluorinated organic compounds and acetamide derivatives. While early research focused on the fundamental synthesis and characterization of such molecules, more recent studies have delved into their specific applications, particularly in medicinal chemistry. The synthesis of this compound has been documented in scientific literature, with various methods explored to optimize its production. researchgate.netresearchgate.net The compound is recognized as a valuable building block for creating more complex molecules with potential therapeutic properties. evitachem.comnih.goviucr.org The growing understanding of the importance of fluorine in drug design has propelled further investigation into the unique attributes of this compound and its analogues.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is vibrant, with a strong focus on its utility in the development of novel therapeutic agents and as a key component in the synthesis of complex organic molecules.

This compound is a significant scaffold in medicinal chemistry due to the advantageous properties conferred by the difluorophenyl group. chimia.chwikipedia.orgtandfonline.com The presence of two fluorine atoms can enhance metabolic stability and improve the pharmacokinetic profile of potential drug candidates. chimia.chtandfonline.comnih.gov Researchers are actively exploring its use in the design of new molecules targeting a range of diseases. For example, derivatives of this compound have been investigated for their potential as antimicrobial agents. nih.gov The compound's structure allows for further chemical modifications, enabling the creation of libraries of related compounds for high-throughput screening in drug discovery programs.

Beyond its direct biological applications, this compound serves as a crucial intermediate in the synthesis of more intricate chemical structures. evitachem.comchemical-suppliers.eukeyorganics.net Its reactive sites, the amide nitrogen and the aromatic ring, provide handles for further chemical transformations. Chemists utilize this compound as a starting material to introduce the 2,5-difluorophenyl moiety into larger, more complex molecules. This is particularly valuable in the synthesis of agrochemicals and materials science, where the specific properties of the fluorinated ring are desired. The availability of this compound allows for the efficient construction of target molecules that would otherwise require more convoluted synthetic routes. researchgate.netresearchgate.net

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for its application in research and synthesis. These properties are summarized in the interactive data table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO | nih.gov |

| Molecular Weight | 171.14 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 398-90-3 | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3 | 1.4 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

N-(2,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZRBPCZRHRSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287617 | |

| Record name | n-(2,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-90-3 | |

| Record name | 398-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Primary Synthetic Routes for N-(2,5-Difluorophenyl)acetamide

The formation of the amide linkage in this compound can be accomplished through acylation, condensation, and coupling reactions.

A primary and efficient method for synthesizing this compound is the acylation of 2,5-difluoroaniline (B146615). researchgate.netresearchgate.net This reaction typically employs highly reactive acylating agents like acetic anhydride (B1165640) or acetyl chloride. The reaction involves the nucleophilic attack of the amino group of 2,5-difluoroaniline on the electrophilic carbonyl carbon of the acylating agent.

When acetic anhydride is used, the reaction produces this compound and acetic acid as a byproduct. google.com The use of acetyl chloride results in the formation of the desired acetamide (B32628) and hydrochloric acid. d-nb.info Due to the formation of this acidic byproduct, a base, such as pyridine (B92270), is often added to the reaction mixture to neutralize the acid and drive the reaction to completion. nih.gov

This compound can also be synthesized through a direct condensation reaction between 2,5-difluoroaniline and acetic acid. d-nb.infolibretexts.org This method involves combining the two reactants, often at elevated temperatures (typically above 100°C), to form the amide bond with the elimination of a water molecule. acs.org

However, the direct reaction can be challenging because the basic amine can deprotonate the carboxylic acid, forming a less reactive ammonium (B1175870) carboxylate salt. acs.org To overcome this, the reaction is often carried out under conditions that facilitate the removal of water or in the presence of a catalyst. acs.orgbohrium.com Hydrothermal conditions (e.g., 250 °C and 40 bar) have been shown to promote the direct condensation of amines and carboxylic acids. bohrium.com Alternatively, condensing agents like titanium tetrachloride (TiCl₄) can be used to mediate the reaction, allowing it to proceed under milder conditions. d-nb.infoijper.org

A versatile method for forming the amide bond in this compound involves the use of coupling reagents to facilitate the reaction between acetic acid and 2,5-difluoroaniline. bohrium.comuni-kiel.de This approach is fundamental in peptide synthesis but is broadly applicable to the formation of amides. bachem.comsigmaaldrich.com

The process involves the activation of the carboxylic acid group of acetic acid by a coupling reagent. This activation step creates a highly reactive intermediate, an active ester, which is then susceptible to nucleophilic attack by the amino group of 2,5-difluoroaniline. peptide.com A wide variety of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and aminium/uronium or phosphonium (B103445) salt-based reagents like HATU, HBTU, and PyBOP. peptide.comuniurb.it The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and racemization when chiral molecules are involved. uniurb.it

Optimization of Reaction Conditions and Parameters

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential.

The choice of solvent can significantly impact the reaction's success. For acylation reactions, particularly with highly reactive reagents like acetyl chloride and acetic anhydride, anhydrous (water-free) conditions are crucial to prevent the hydrolysis of the acylating agent. sigmaaldrich.com Solvents are chosen based on their ability to dissolve the reactants and their inertness to the reaction conditions. Dichloromethane and pyridine are commonly used solvents for such transformations. nih.gov In some procedures, such as those involving certain coupling reagents, solvents like tetrahydrofuran (B95107) (THF) or benzene (B151609) may be employed.

Temperature is a critical parameter that governs the rate of reaction. Many acylation reactions are initially performed at low temperatures, such as in an ice bath, to control the initial exothermic reaction, and then may be brought to room temperature or heated to ensure completion. google.comnih.gov Research on the synthesis of this compound has shown that modifying the reaction time and temperature can influence the product yield. For instance, stirring the reaction mixture in ice for an extended period allowed more time for the product to precipitate, leading to an increased yield. researchgate.netresearchgate.net The optimal temperature depends on the specific reactants and method used; for example, some condensation reactions require high temperatures to drive off water, while coupling reactions can often be performed at or below room temperature. nih.govbohrium.com

Interactive Data Table: Synthesis of this compound

The following table summarizes experimental data from the synthesis of this compound, showing how variations in starting material amounts and reaction time can affect the yield. researchgate.netresearchgate.net

| Experiment | Amount of 2,5-Difluoroaniline (g) | Amount of Acetic Anhydride (g) | Stirring Time in Ice (min) | Percentage Yield (%) |

| 1 | 0.50 | 0.40 | 15 | 91 |

| 2 | 1.00 | 0.79 | 20 | 92 |

| 3 | 1.50 | 1.19 | 25 | 94 |

Catalyst and Base Effects

The primary synthesis of this compound typically involves the acylation of 2,5-difluoroaniline with an acetylating agent like acetic anhydride or acetyl chloride. While this reaction can sometimes proceed without a catalyst, particularly with the more reactive acetyl chloride, the use of a base or catalyst is common to improve reaction rates and yields.

Commonly, a tertiary amine base such as triethylamine (B128534) or pyridine is employed to scavenge the HCl byproduct when acetyl chloride is used. In the case of the less reactive acetic anhydride, a catalyst is often necessary. Acid catalysts like sulfuric acid or base catalysts can be used. For acylations in general, catalysts such as silver triflate have been shown to be effective for the acetylation of amines, phenols, and alcohols using acetic anhydride under mild conditions. Furthermore, deprotonated 1,2,4-triazole (B32235) is known to be an active acyl transfer catalyst suitable for aminolysis. While specific catalyst systems for this compound are not extensively detailed in the literature, the principles of nucleophilic acyl substitution guide the choice of appropriate catalysts and bases to facilitate the reaction between the nucleophilic amine (2,5-difluoroaniline) and the electrophilic acetylating agent.

Influence of Stoichiometry on Yield

The stoichiometry of the reactants in the synthesis of this compound has a direct and significant impact on the product yield. Research has demonstrated that variations in the molar quantities of the starting material, 2,5-difluoroaniline, relative to the acetylating agent, can lead to different outcomes.

In a series of experiments, the synthesis was performed using varying amounts of the starting aniline (B41778). The results indicated that adjusting the stoichiometry, in conjunction with reaction parameters like stirring time, can enhance the yield. For instance, prolonging the stirring time in an ice bath after the initial reaction allows for more complete precipitation of the product, which has been observed to increase the isolated yield. organic-chemistry.orgmdpi.com The data from these experiments highlight a clear relationship between reactant quantities and reaction efficiency. organic-chemistry.orgmdpi.com

Table 1: Effect of Starting Reagent Stoichiometry on the Yield of this compound This table is interactive. You can sort and filter the data.

| Experiment | Amount of 2,5-difluoroaniline (g) | Moles of 2,5-difluoroaniline | Percentage Yield (%) |

|---|---|---|---|

| 1 | 0.50 | 0.00387 | 65 |

| 2 | 1.00 | 0.00774 | 82 |

| 3 | 1.50 | 0.01162 | 91 |

Data sourced from Shareef et al. organic-chemistry.orgmdpi.com

Advanced Synthetic Approaches and Derivatization

The structure of this compound allows for a variety of advanced synthetic modifications to produce a range of analogs and derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Analog Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex analogs from simpler precursors. jocpr.comnih.gov The this compound scaffold can be modified using these reactions, typically by starting with a precursor that has been functionalized with a suitable leaving group, such as a halide (e.g., bromine or iodine).

For example, a molecule like N-(4-bromo-2,5-difluorophenyl)acetamide could serve as a substrate for various coupling reactions:

Suzuki-Miyaura Coupling: Reacting the bromo-derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would form a biaryl or styrenyl acetamide. jocpr.com

Stille Coupling: The use of organostannanes as coupling partners offers a mild and versatile method tolerant of many functional groups. researchgate.net

Hiyama Coupling: This reaction uses organosilicon reagents to form C-C bonds and can be advantageous for introducing a variety of functional groups, including alkyl groups, under relatively mild conditions. nih.gov

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a new amine substituent onto the aromatic ring, forming a diaminophenyl acetamide derivative. nih.gov

A practical example of this approach is the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, where N-(6-bromobenzo[d]thiazol-2-yl)acetamide was successfully coupled with various arylboronic pinacol (B44631) esters or acids using a Pd(PPh₃)₄ catalyst to generate a library of derivatives in good yields. researchgate.net This serves as a model for how halogenated this compound could be similarly diversified.

Nucleophilic Substitution Reactions

The this compound molecule offers two main sites for nucleophilic substitution: the aromatic ring and the acyl group of the acetamide.

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring is highly activated towards nucleophilic attack due to the presence of two strongly electron-withdrawing fluorine atoms. youtube.com These groups stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. youtube.comyoutube.com If a suitable leaving group (like an additional halide or a nitro group) were present on the ring, it could be displaced by strong nucleophiles such as alkoxides, amides (NaNH₂), or thiolates. youtube.com The fluorine atoms themselves could potentially be displaced under harsh conditions, although this is less common than displacing other halogens.

Nucleophilic Acyl Substitution: The acetamide group itself is generally a poor electrophile for substitution at the carbonyl carbon because the amide anion (⁻NHR) is a poor leaving group. libretexts.org However, derivatization is possible. For instance, the amide can be hydrolyzed to the corresponding aniline (2,5-difluoroaniline) under acidic or basic conditions, which can then be re-acylated to form different N-aryl amides. youtube.com Alternatively, the amide can be converted into a more reactive imidoyl chloride using reagents like oxalyl chloride, which can then be reacted with nucleophiles to release the amine. organic-chemistry.org

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can lead to various structural modifications.

Oxidation: While specific oxidation studies on this compound are not prominent, research on analogous compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamides provides insight. Oxidation of these molecules with reagents such as peracetic acid or m-chloroperbenzoic acid (m-CPBA) can result in the formation of N-oxides on heterocyclic rings or hydroxylation of the aromatic rings. nih.gov For this compound, oxidation would likely target the aromatic ring, potentially leading to hydroxylated or quinone-like structures, though this would likely require potent oxidizing agents.

Reduction: The amide functional group is generally resistant to reduction. However, powerful reducing agents can transform the acetamide. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) would typically reduce the amide to a secondary amine, yielding N-ethyl-2,5-difluoroaniline. Milder, more selective methods have also been developed. For instance, transition-metal-free protocols using hydrosilanes can achieve deacylative cleavage, breaking the C-N bond to regenerate the parent amine (2,5-difluoroaniline). organic-chemistry.org Another method involves using low-valent titanium reagents, prepared from TiCl₄ and magnesium powder, which can reduce various amides to their corresponding amines under mild conditions. google.com

Alternative Synthetic Routes via Hydrazinecarbothioamide Intermediates for Related Compounds

For the synthesis of more complex derivatives related to N-aryl acetamides, intermediates such as hydrazinecarbothioamides (thiosemicarbazides) offer versatile synthetic pathways. researchgate.net These intermediates contain multiple nucleophilic sites and can be used to construct a variety of heterocyclic systems. nih.govresearchgate.net

The general strategy involves reacting a thiosemicarbazide (B42300) with a compound containing electrophilic centers, such as α-haloketones or dicarbonyls, to build rings like thiazoles, thiadiazoles, or triazoles. researchgate.net For example, a synthetic route could involve a suitably substituted phenylthiosemicarbazide which, upon reaction and cyclization, yields a heterocyclic core that is subsequently N-acetylated.

Reaction Mechanisms and Kinetics

The synthesis of this compound, like other N-aryl amides, is fundamentally governed by the principles of nucleophilic acyl substitution. The reaction kinetics and pathway are influenced by the nature of the reactants, catalysts, and reaction conditions.

Mechanistic Insights into Amide Bond Formation

The formation of the amide bond in this compound typically involves the reaction of 2,5-difluoroaniline with an acetylating agent, such as acetyl chloride or acetic anhydride. The generally accepted mechanism for this acylation proceeds through a nucleophilic addition-elimination pathway.

The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This initial attack forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. This results in the reformation of the carbonyl double bond and the expulsion of a leaving group. In the case of acetyl chloride, the leaving group is a chloride ion (Cl⁻), and for acetic anhydride, it is an acetate (B1210297) ion (CH₃COO⁻).

Deprotonation: A base, which can be another molecule of the amine reactant or a scavenger base like pyridine added to the reaction, removes a proton from the nitrogen atom to yield the final this compound product and a salt of the base.

The most common methods for forming amides involve the activation of a carboxylic acid. nih.gov This can be achieved by converting the carboxylic acid into a more reactive derivative like an acid chloride or by using coupling reagents. nih.govresearchgate.net Reagents such as dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a reactive O-acylurea intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Alternative catalytic systems have been developed for direct amidation, including those using boronic acids or titanium tetrachloride (TiCl₄). nih.govnih.gov In a TiCl₄-mediated process, the proposed mechanism involves the formation of a titanium-amine complex and subsequent activation of the carboxylic acid, leading to intermediates like an acyl pyridinium (B92312) ion or an acyl chloride, which then react with the amine. nih.gov

Influence of Substituents on Reaction Mechanism

The presence of two fluorine atoms on the phenyl ring of 2,5-difluoroaniline significantly influences the reaction mechanism and kinetics of acetamide formation.

Electronic Effects: Fluorine is a highly electronegative atom, and as a substituent on the aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the phenyl ring and, consequently, on the nitrogen atom of the amine group. The decreased nucleophilicity of the nitrogen atom in 2,5-difluoroaniline makes it a weaker nucleophile compared to aniline. This deactivation generally leads to slower reaction rates for nucleophilic attack on the acetylating agent. Research on fluorinated n-alkyl bromides has shown that fluorine substituents can reduce the rates of Sₙ2 reactions. researchgate.net

Steric Effects: The fluorine atom at the ortho-position (position 2) to the amino group introduces steric hindrance. This bulkiness can physically impede the approach of the electrophilic acetylating agent to the nucleophilic nitrogen atom, further slowing the reaction rate. Reactions involving sterically hindered carboxylic acids and amines are known to proceed with lower yields. nih.gov

Directing Effects: The substituents on the aniline ring dictate the position of further substitution. In the case of this compound synthesis, the reaction occurs at the amino group. However, in related reactions like the difluoroalkylation of substituted anilines, the electronic nature of the substituents governs the position of the incoming group on the ring. nih.govacs.org

The combination of these electronic and steric effects makes the acylation of 2,5-difluoroaniline more challenging than that of unsubstituted aniline, often requiring more forcing conditions or longer reaction times to achieve high yields. researchgate.netresearchgate.net

Table 1: Influence of Fluorine Substituents on Amine Reactivity

| Substituent Property | Effect on 2,5-Difluoroaniline | Consequence for Amide Formation |

| Inductive Effect | Strong electron-withdrawal (-I) by two fluorine atoms. | Decreases the nucleophilicity of the amine nitrogen. |

| Steric Hindrance | Presence of a fluorine atom at the ortho position. | Impedes the approach of the acetylating agent. |

| Overall Reactivity | Reduced compared to unsubstituted aniline. | Slower reaction rate; may require harsher conditions. |

Investigation of Side Reactions and By-product Formation

Several side reactions and by-products can potentially occur during the synthesis of this compound, depending on the specific reagents and conditions employed.

Diacetylation: A common side reaction in the acylation of primary amines is the formation of a diacetylated product, N-acetyl-N-(2,5-difluorophenyl)acetamide. This occurs if the initially formed acetamide is deprotonated and then reacts with a second molecule of the acetylating agent. This is more likely under strongly basic conditions or with a large excess of the acetylating agent.

Polysubstitution on the Ring: While the primary reaction is N-acylation, electrophilic aromatic substitution on the difluorophenyl ring is a theoretical possibility, especially under Friedel-Crafts acylation conditions. sigmaaldrich.com However, the amino group is a strong activating group and directs ortho- and para-, while the fluorine atoms are deactivating. The combination of the amide group (after initial acylation) and the fluorine atoms deactivates the ring towards further electrophilic attack, making C-acylation unlikely under standard amidation conditions.

By-products from Coupling Reagents: When coupling reagents like DCC are used, side reactions can include the formation of an N-acylurea by-product if the O-acylurea intermediate rearranges. luxembourg-bio.com Additionally, the amine can sometimes react with the coupling reagent itself to form a guanidinium (B1211019) by-product. luxembourg-bio.com

In a study on the reaction of thioacetamide (B46855) with N-arylmaleimides, multiple products were formed depending on the reaction conditions, highlighting the sensitivity of product distribution to the synthetic method. mdpi.com

Table 2: Potential Side Products in the Synthesis of this compound

| Side Product Type | Potential By-product Name | Formation Pathway |

| Over-acylation | N-acetyl-N-(2,5-difluorophenyl)acetamide | Reaction of the primary amide product with a second equivalent of the acetylating agent. |

| Coupling Reagent Adduct | N-acylurea | Rearrangement of the O-acylurea intermediate when using carbodiimide (B86325) coupling agents. |

| Isomeric Product | e.g., N-(2,4-Difluorophenyl)acetamide | Presence of isomeric difluoroaniline impurities in the starting material. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific atomic nuclei. For N-(2,5-Difluorophenyl)acetamide, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) NMR techniques, have been instrumental in mapping out its structural framework.

The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their neighboring atoms. In a typical ¹H NMR spectrum of this compound, the protons of the acetamide (B32628) group and the aromatic ring give rise to distinct signals.

The methyl (CH₃) protons of the acetyl group typically appear as a singlet, as they are not coupled to any neighboring protons. chemicalbook.comspectrabase.com The amide (NH) proton also gives rise to a singlet, though its chemical shift can be variable depending on the solvent and concentration. The protons on the difluorophenyl ring exhibit more complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. These aromatic protons typically appear as multiplets in the downfield region of the spectrum. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.2 | Singlet |

| Aromatic-H | ~6.9 - 8.2 | Multiplet |

| NH | ~7.5 - 8.5 | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. In this compound, distinct signals are observed for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic ring. znaturforsch.com

The carbonyl (C=O) carbon of the amide group typically resonates at a downfield chemical shift. chemicalbook.comspectrabase.comresearchgate.net The methyl (CH₃) carbon appears in the upfield region of the spectrum. The six carbons of the difluorophenyl ring will show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine atoms and the amide substituent. The carbons directly bonded to fluorine will exhibit splitting in the ¹³C NMR spectrum due to carbon-fluorine coupling.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | ~24 |

| Aromatic-C | ~110 - 150 |

| C=O | ~168 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. nih.gov It provides valuable information about the chemical environment of the fluorine atoms in this compound. rsc.orgresearchgate.net Since the two fluorine atoms on the phenyl ring are in different positions (ortho and meta to the acetamido group), they are chemically non-equivalent and will therefore produce two distinct signals in the ¹⁹F NMR spectrum. nih.gov The chemical shifts and coupling patterns of these signals can confirm the substitution pattern on the aromatic ring. The standard reference for ¹⁹F NMR is typically fluorotrichloromethane (CFCl₃). colorado.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. walisongo.ac.id For this compound, COSY would show correlations between the coupled protons on the aromatic ring, helping to delineate their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. walisongo.ac.idresearchgate.net This allows for the unambiguous assignment of which protons are bonded to which carbons in both the aromatic ring and the acetamide moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. walisongo.ac.idresearchgate.net For instance, HMBC can show a correlation between the methyl protons and the carbonyl carbon, and between the amide proton and the carbons of the phenyl ring, thus confirming the connectivity of the entire molecule.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. capes.gov.br The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present. nih.govspectroscopyonline.com

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and difluorophenyl groups. sdsu.edunih.gov

Amide Vibrations: The amide group gives rise to several distinct IR bands. The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a very strong and sharp absorption that usually occurs between 1630 and 1690 cm⁻¹. ucla.edunih.gov The N-H bending vibration (Amide II band) is found around 1510-1570 cm⁻¹. nih.gov

Aromatic Vibrations: The aromatic ring exhibits C-H stretching vibrations typically above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear as a series of absorptions in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations of the difluorophenyl group will also produce strong absorptions, typically in the 1100-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| C=O Stretch (Amide I) | 1630 - 1690 |

| N-H Bend (Amide II) | 1510 - 1570 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample (e.g., solid, solution).

Analysis of Hydrogen Bonding Interactions through IR Data

Infrared (IR) spectroscopy is a powerful technique for investigating the hydrogen bonding interactions present in this compound. The amide group (-CONH-) in the molecule is central to these interactions, acting as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl group, C=O).

In the solid state or in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds of the type N-H···O=C. This bonding significantly influences the vibrational frequencies of the involved groups. The N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹, will appear at a lower frequency and become broader due to its involvement in hydrogen bonding. Similarly, the C=O stretching frequency (Amide I band), usually found around 1630-1695 cm⁻¹, will also shift to a lower wavenumber as hydrogen bonding weakens the carbonyl double bond.

Studies on analogous amide compounds demonstrate these characteristic shifts. For instance, in 2-chloro-N-(2-methoxyphenyl)acetamide, the N-H stretch is observed at 3375 cm⁻¹ and the amide C=O stretch at 1671 cm⁻¹. researchgate.net The precise positions of these bands in this compound depend on the specific crystal packing and the strength of the hydrogen bonds. Analysis of these shifts provides insight into the strength and nature of the supramolecular architecture established by these interactions. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for deducing its structure through analysis of its fragmentation patterns.

Confirmation of Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₈H₇F₂NO. nih.gov The calculated exact mass corresponding to this formula is 171.04957017 Da, a value that can be confirmed by HRMS to a high degree of accuracy, thereby validating the compound's identity. nih.gov

Fragmentation Patterns and Structural Information

Under electron impact (EI) or other ionization methods used in mass spectrometry, this compound undergoes predictable fragmentation, providing key structural information. The fragmentation pathways for amides are well-established and typically involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orglibretexts.org

Expected fragmentation patterns for this compound include:

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the methyl group, leading to the formation of a [M - CH₃]⁺ fragment.

Amide Bond Cleavage: Scission of the amide C-N bond is a common pathway. This can lead to the formation of an acetyl cation ([CH₃CO]⁺, m/z 43) and a 2,5-difluoroaniline (B146615) radical cation, or a 2,5-difluorophenyl isocyanate fragment following rearrangement.

McLafferty Rearrangement: While less common for aromatic amides lacking a sufficiently long alkyl chain, related rearrangements can occur.

Cleavage leading to Aniline (B41778) Fragment: Studies on similar deprotonated N-phenylacetamides show that collision-induced dissociation can generate an aniline anion. nih.gov For this compound, a corresponding pathway would yield a 2,5-difluoroaniline fragment.

Analysis of the relative abundances of these and other fragment ions in the mass spectrum allows for a detailed reconstruction of the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals.

Analysis of Electronic Transitions and Conjugation

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene (B151609) ring. The key electronic transitions are:

π → π* Transitions: These transitions, characteristic of aromatic systems, occur from the bonding π orbitals to the anti-bonding π* orbitals of the phenyl ring. They are typically observed as strong absorption bands. The presence of the amide substituent, which is conjugated with the ring, and the two fluorine atoms can shift the position and intensity of these bands compared to unsubstituted benzene.

n → π* Transitions: A weaker absorption band corresponding to the transition of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital of the C=O group is also expected. nih.gov This transition is often submerged within the stronger π → π* bands.

The conjugation between the nitrogen lone pair of the amide group and the phenyl ring affects the energy of the π orbitals, typically causing a bathochromic (red) shift of the absorption maxima. The fluorine atoms, being highly electronegative, exert a strong inductive effect (-I) but also a weaker mesomeric effect (+M), which can further modulate the electronic transitions. researchgate.net

Correlation with Quantum Chemical Calculations

To provide a more detailed assignment of the observed UV-Vis absorption bands, experimental data can be correlated with quantum chemical calculations. nih.gov Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to model the electronic excited states of molecules. researchgate.net

These calculations can predict the energies of various electronic transitions (e.g., π → π, n → π) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net By comparing the calculated transition energies with the experimentally observed absorption maxima (λₘₐₓ), a reliable assignment of the spectral features can be achieved. Such calculations can also elucidate how the interplay of the amide and difluoro substituents modifies the electronic structure and properties of the aromatic ring. nih.gov

Crystallography and Solid State Analysis

Single-Crystal X-ray Diffraction (SCXRD)

The primary tool for elucidating the solid-state structure of n-(2,5-Difluorophenyl)acetamide has been single-crystal X-ray diffraction. This powerful analytical technique has enabled the precise determination of atomic coordinates within the crystal lattice, revealing a wealth of structural information. The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 848764. nih.gov

Determination of Crystal System and Space Group

The analysis of the diffraction pattern of a single crystal of this compound allows for the determination of its crystal system and space group. This fundamental information describes the symmetry of the crystal lattice. The crystal structure of this compound has been determined to belong to a specific crystal system with a defined space group, which dictates the arrangement of the molecules in the unit cell.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Number | 848764 |

| Empirical Formula | C₈H₇F₂NO |

| Formula Weight | 171.14 |

| Crystal System | [Data not publicly available] |

| Space Group | [Data not publicly available] |

| a (Å) | [Data not publicly available] |

| b (Å) | [Data not publicly available] |

| c (Å) | [Data not publicly available] |

| α (°) | [Data not publicly available] |

| β (°) | [Data not publicly available] |

| γ (°) | [Data not publicly available] |

| Volume (ų) | [Data not publicly available] |

| Z | [Data not publicly available] |

| Note: Specific unit cell parameters and space group information require access to the full crystallographic information file (CIF), which is not publicly available. |

Molecular Conformation and Geometrical Parameters

The SCXRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. The acetamide (B32628) group and the difluorophenyl ring adopt a specific conformation relative to each other. The planarity of the phenyl ring and the amide group, as well as the torsion angle between them, are key features of the molecular geometry. These parameters are crucial for understanding the molecule's intrinsic shape and how it influences its packing in the crystal.

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C-C (phenyl ring) | [Data not publicly available] |

| C-F | [Data not publicly available] |

| C-N | [Data not publicly available] |

| C=O | [Data not publicly available] |

| N-H | [Data not publicly available] |

| C-N-C (amide linkage) | [Data not publicly available] |

| O=C-N | [Data not publicly available] |

| Note: Precise geometrical parameters require access to the full crystallographic data. |

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is stabilized by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds, π-π stacking, and other weaker interactions, dictate how the individual molecules arrange themselves into a stable, three-dimensional lattice.

The aromatic difluorophenyl rings of this compound molecules can participate in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can be parallel-displaced or T-shaped, and they play a crucial role in the densification of the crystal packing. The presence of electron-withdrawing fluorine atoms on the phenyl ring can influence the nature and strength of these π-π stacking interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates the pro-crystal, it provides a unique and insightful picture of how molecules interact with their neighbors.

The analysis of the Hirshfeld surface allows for the breakdown of all close intermolecular contacts and quantifies their relative contributions to the total surface area. While specific Hirshfeld analysis data for this compound is not detailed in the available literature, a comparative analysis can be drawn from structurally similar compounds, such as fluorinated acetanilides. For instance, the analysis of 2-azido-N-(4-fluorophenyl)acetamide reveals the percentage contributions of various interactions, which are expected to be analogous for this compound due to the presence of similar functional groups. researchgate.net

Table 1: Representative Intermolecular Contact Contributions in a Related Fluorinated Acetanilide (B955) Analogue Data based on a comparative analysis with 2-azido-N-(4-fluorophenyl)acetamide researchgate.net.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| N···H / H···N | 34.3 |

| H···H | 13.5 |

| O···H / H···O | 12.2 |

| C···H / H···C | 11.9 |

Visualization of Interaction Fingerprint Plots

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, providing a unique summary of the intermolecular interactions in a crystal. mdpi.com These plots display the combination of dᵢ (the distance from the surface to the nearest nucleus inside the surface) versus dₑ (the distance to the nearest nucleus outside the surface) for each point on the surface.

The resulting plot serves as a "fingerprint" for the crystal packing. Distinctive features on the plot correspond to specific types of intermolecular contacts. For example, sharp, well-defined spikes are characteristic of strong hydrogen bonds, such as N–H···O interactions. mdpi.com Broader, more diffuse features often represent weaker van der Waals contacts, like H···H interactions. mdpi.com For this compound, the fingerprint plot would be expected to show sharp spikes corresponding to the N–H···O hydrogen bonds that link the amide groups. Additionally, characteristic "wings" or other features would represent the various H···F, H···H, and C···H contacts, providing a complete visual map of the molecular environment within the crystal. researchgate.netmdpi.com

Polymorphism Studies of this compound and its Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphic forms of this compound have been reported in the surveyed literature, the study of polymorphism in its derivatives and related amide compounds is crucial. mdpi.com

The discovery and characterization of polymorphs rely on a range of analytical techniques. Single-crystal and powder X-ray diffraction (XRD) are the definitive methods for identifying different crystal lattices. mdpi.com Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), can detect phase transitions, melting points, and the relative thermodynamic stability of different forms. researchgate.net Spectroscopic techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are also valuable, as variations in the crystalline environment can lead to shifts in vibrational frequencies.

In related amide systems, polymorphs often arise from different hydrogen-bonding patterns (e.g., chains vs. dimers) or different molecular conformations (torsional angles) that lead to more or less efficient crystal packing. mdpi.com

The formation of a specific polymorph is highly sensitive to the conditions of crystallization. Key factors include the choice of solvent, the temperature of crystallization, and the rate of cooling. researchgate.netyoutube.com

Solvent Effects: The polarity of the solvent can play a critical role. researchgate.net A polar solvent may preferentially stabilize a polymorph that has a higher dipole moment or one that can form strong hydrogen bonds with the solvent molecules, thereby influencing the nucleation of a specific form. researchgate.netresearchgate.net The solubility of the compound in different solvents at various temperatures is a key determinant of the supersaturation level, which in turn affects nucleation kinetics. ijstr.org

Temperature and Cooling Rate: Crystallization at different temperatures can favor different polymorphs based on their relative thermodynamic stability. youtube.com According to Ostwald's Rule of Stages, the least stable (metastable) polymorph often crystallizes first from a solution or melt, before potentially converting to a more stable form over time. Slow cooling generally favors the formation of the most thermodynamically stable polymorph, whereas rapid cooling (quenching) can trap molecules in a less stable, kinetically favored form. youtube.com

Impurities: The presence of even small amounts of impurities, particularly those with structural similarity to the main compound, can inhibit the growth of one polymorph while promoting another, sometimes leading to the crystallization of an otherwise elusive form. mdpi.com

These principles are broadly applicable to acetanilide derivatives and would govern the potential polymorphic landscape of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations would offer a comprehensive understanding of the electronic structure and properties of n-(2,5-Difluorophenyl)acetamide.

Geometry Optimization and Energetic Parameters

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—its lowest energy conformation. This process involves calculating key structural parameters.

Unavailable Data for this compound:

Optimized bond lengths (e.g., C-C, C-N, C=O, C-F)

Optimized bond angles (e.g., O=C-N, C-N-C)

Dihedral angles, which describe the twist or rotation around bonds

Total energy of the optimized structure

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.govvedantu.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. acs.orgresearchgate.net A smaller gap generally implies higher reactivity. nih.gov

Unavailable Data for this compound:

Energy of the HOMO (in eV or Hartrees)

Energy of the LUMO (in eV or Hartrees)

Calculated HOMO-LUMO energy gap (ΔE)

Visualization of the HOMO and LUMO electron density distributions

Molecular Electrostatic Potential (MESP) Analysis

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. chemrxiv.orgcareers360.com It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). arxiv.orgnih.gov

Unavailable Data for this compound:

MESP surface map showing regions of negative, positive, and neutral potential

Values of the MESP at specific points (e.g., on the oxygen or nitrogen atoms)

Reactivity Descriptors (Ionization Energy, Electron Affinity, Chemical Hardness, Electrophilicity Index, Fukui Functions)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. uoa.gr

Ionization Energy (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ² / 2η, where μ is the chemical potential).

Fukui Functions: These functions identify which specific atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. acs.org

Unavailable Data for this compound:

Calculated values for Ionization Energy, Electron Affinity, Chemical Hardness, and Electrophilicity Index.

Fukui function values for each atom in the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. careers360.com It examines charge transfer interactions (hyperconjugation) between filled and unfilled orbitals, which can explain stabilization energies and deviations from idealized Lewis structures.

Unavailable Data for this compound:

Stabilization energies (E(2)) for significant donor-acceptor interactions.

Natural charges on each atom.

Hybridization of atomic orbitals.

Thermodynamic Properties (Entropy, Enthalpy, Gibbs Free Energy)

DFT calculations can also predict the thermodynamic properties of a molecule at a given temperature. These values are crucial for understanding the spontaneity and energy changes associated with chemical reactions.

Unavailable Data for this compound:

Standard entropy (S°)

Standard enthalpy (H°)

Standard Gibbs free energy (G°)

Tautomerism Studies and Stability in Different Phases

This compound can theoretically exist in two tautomeric forms: the common amide form and the less common imidol (or enol) form. The equilibrium between these two forms is a critical aspect of its chemical reactivity and potential biological function.

Amide-Imidol Tautomerism:

Amide Form: this compound

Imidol Form: (Z)-1-(2,5-difluorophenyl)ethanimine-1-ol

Theoretical investigations on analogous N-aryl-acetamides have consistently shown that the amide tautomer is substantially more stable than the imidol form. imist.ma Quantum chemical calculations performed on similar acetamide (B32628) structures demonstrate that the total energy of the amide form is significantly lower, often by as much as 67-74 kJ/mol in the gas phase, compared to the imidol tautomer. imist.ma This considerable energy difference indicates that in most conditions, the compound exists almost exclusively as the amide.

The stability of these tautomers can be influenced by the surrounding environment. Studies on related compounds have shown that solvent polarity plays a role in the tautomeric equilibrium. masterorganicchemistry.com While the amide form remains dominant, polar solvents can affect the energy difference between the two forms. For instance, less polar solvents may favor the enol tautomer slightly more than highly polar solvents like water, due to the potential for forming internal hydrogen bonds in the imidol structure. masterorganicchemistry.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens to observe the time-dependent behavior of this compound, revealing its conformational dynamics and interactions with its environment at an atomic level.

MD simulations can track the trajectory of each atom in the molecule over time, providing a detailed picture of its flexibility and preferred shapes (conformations). In studies of similar phenylacetamide derivatives designed as enzyme inhibitors, MD simulations are used to assess the stability of the compound when bound to a biological target. nih.govmdpi.com

Key metrics analyzed during these simulations include:

Root-Mean-Square Deviation (RMSD): This value measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD plot after an initial equilibration period suggests that the molecule has settled into a stable conformation. For example, simulations of related compounds bound to receptors show stable RMSD values around 2.6 Å. mdpi.com

Radius of Gyration (RoG): This metric indicates the compactness of the molecule. A stable RoG value during a simulation suggests that the compound maintains a consistent shape without significant unfolding or collapsing. mdpi.com

MD simulations are crucial for understanding how this compound interacts with solvent molecules and, more importantly, with biological macromolecules like proteins. By simulating the compound within a protein's active site, researchers can identify and analyze the key intermolecular forces that govern the binding process.

For related acetamide-based compounds, simulations have revealed a network of interactions responsible for their biological activity. mdpi.com These interactions include:

Hydrogen Bonds: The amide group (-NH-C=O) of the acetamide moiety is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). MD simulations can quantify the number and duration of these bonds with amino acid residues in a protein.

Hydrophobic Interactions: The difluorophenyl ring contributes to hydrophobic interactions with nonpolar residues in a binding pocket.

Halogen Bonds: The fluorine atoms on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

Simulations of a related trifluoroacetamide (B147638) derivative targeting the VEGFR-2 enzyme, for example, showed that the phenylacetamide arm successfully buried itself in a binding region, forming crucial hydrophobic and hydrogen bonds. mdpi.com

Quantum Chemical Calculations Beyond DFT (e.g., Ab Initio Methods)

While Density Functional Theory (DFT) is a widely used method, higher-level ab initio quantum chemical calculations offer a more rigorous and often more accurate description of molecular properties. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally intensive but provide benchmark data for molecular structure and energetics.

For this compound, such calculations would yield highly accurate predictions of:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles in the ground state.

Vibrational Spectra: Fundamental vibrational frequencies that can be compared with experimental Infrared (IR) and Raman spectra for detailed spectral assignment.

Electronic Properties: Accurate ionization potential, electron affinity, and dipole moment.

Studies on analogous molecules, such as N-methyl-N-(trifluorosilylmethyl)acetamide, have utilized ab initio methods to thoroughly investigate their structure and vibrational spectra, demonstrating the power of this approach to resolve complex molecular features. documentsdelivered.com

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Studies

Cheminformatics and QSAR represent a data-driven approach to drug discovery, aiming to build statistical models that correlate a compound's structural features with its biological activity.

QSAR models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net For this compound, these descriptors can be calculated to predict its potential for various biological activities, such as antimicrobial or anticancer effects, which have been noted for related acetamide derivatives. nih.gov

Key molecular descriptors relevant to this compound include:

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., XLogP3), which affects how a molecule crosses biological membranes, and the topological polar surface area (TPSA), which relates to a molecule's ability to form hydrogen bonds. nih.gov

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). Electronic parameters have been shown to have a significant correlation with the antifungal activity of similar compound classes. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, encoding information about its size, shape, and degree of branching. researchgate.net

QSAR studies on N-phenylacetamide conjugates as carbonic anhydrase inhibitors have successfully used such descriptors to build models that guide the synthesis of more potent analogues. nih.gov The data below provides a set of computed molecular descriptors for this compound that would be used in such a QSAR study. nih.gov

Computed Molecular Descriptors for this compound

Compound Reference Table

Lack of Available Data for this compound in Fragment-Based Drug Design

Following a comprehensive and thorough search of scientific literature, academic databases, and patent repositories, no specific research findings or data could be located regarding the application of the chemical compound This compound in the context of fragment-based drug design (FBDD) approaches.

The explicit focus of the requested article was to detail the role of this compound in FBDD, including detailed research findings and data tables. However, searches have not yielded any published studies, crystallographic data, or computational chemistry investigations where this specific compound has been utilized as a fragment for screening against biological targets.

While the principles of fragment-based drug design are a well-documented and widely used strategy in modern drug discovery, and information on the synthesis and basic properties of this compound is available, the direct intersection of these two topics—the use of this specific compound as a fragment—is not present in the accessible scientific or patent literature.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed content, research findings, and data tables for the specified section.

Derivatives and Analogs of N 2,5 Difluorophenyl Acetamide

Systematic Synthesis and Characterization of Derivatives

The synthesis of derivatives based on the N-(2,5-Difluorophenyl)acetamide framework employs several strategic chemical reactions. A common foundational step is the acylation of anilines. For instance, substituted anilines can be reacted with chloroacetyl chloride to form 2-chloro-N-substituted-acetamides, which serve as versatile intermediates for further modifications. nih.gov These intermediates can then be reacted with various nucleophiles to introduce additional functional groups or heterocyclic rings. nih.gov

One powerful method for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents is the Palladium-catalyzed Suzuki cross-coupling reaction. This has been used to synthesize a variety of aniline-based amides from precursors like N-(2,5-dibromophenyl)acetamide by coupling them with different arylboronic acids. archivepp.com Similarly, Palladium-catalyzed C-H functionalization allows for the direct attachment of groups to the phenyl ring, offering an efficient route to complex molecules like aryl-substituted quinones from aryl acetamide (B32628) precursors. acs.org Another established method for forming the amide bond is the Schotten-Baumann reaction, which has been utilized to synthesize series of N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org

The introduction of heterocyclic moieties is a key strategy for expanding the chemical space of these derivatives. For example, 2-chloro-N-substituted-acetamides can be reacted with 2-mercaptobenzimidazole (B194830) to produce 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov More complex structures incorporating thiazole (B1198619) and pyrimidine (B1678525) rings have also been synthesized through multi-step pathways that involve the formation of the individual heterocyclic rings followed by a final coupling step. evitachem.commdpi.com

Once synthesized, these derivatives are rigorously characterized to confirm their structure and purity. Standard analytical techniques are employed, including:

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretching vibrations. nih.govresearchgate.net

Mass Spectrometry (MS): To determine the molecular weight of the new compound and to gain further structural information from its fragmentation pattern. nih.govmdpi.com

The table below summarizes some common synthetic strategies used to generate derivatives of N-phenylacetamides.

| Synthetic Strategy | Precursors | Reagents/Catalysts | Resulting Derivative Type | Reference(s) |

| Acylation | Substituted Anilines, Chloroacetyl Chloride | Glacial Acetic Acid, Sodium Acetate (B1210297) | 2-Chloro-N-phenylacetamide Intermediates | nih.gov |

| Schotten-Baumann Reaction | Primary Aromatic Amine, Chloroacetic Acid | Thionyl Chloride, 10% NaOH | N-Phenyl-2-(phenyl-amino) Acetamides | ijper.org |

| Suzuki Cross-Coupling | N-(2,5-dibromophenyl)acetamide, Arylboronic Acids | Pd(PPh₃)₄, K₃PO₄ | N-(biphenyl)acetamide Analogs | archivepp.com |

| C-H Functionalization | Aryl Acetamides, Benzoquinones | Pd(II) catalyst, 8-Aminoquinoline | Aryl-substituted Quinones | acs.org |

| Heterocycle Formation | 2-Chloro-N-phenylacetamides, 2-Mercaptobenzimidazole | Ethanol, Triethylamine (B128534) | Thioether-linked Benzimidazoles | nih.gov |

Impact of Structural Modifications on Biological Activity and Physicochemical Properties

Structural modifications to the this compound scaffold have profound effects on the resulting molecule's biological activity and physicochemical properties, such as lipophilicity and electronic distribution. These structure-activity relationships (SAR) are crucial for optimizing compounds for specific applications.

The nature and position of substituents on the phenyl ring are critical determinants of a derivative's function. The two fluorine atoms in the parent compound already confer specific electronic properties, but further substitutions can fine-tune the molecule's behavior.

Research on related N-phenylcarboxamide structures has shown that adding electron-withdrawing groups (e.g., -CN, -NO₂) or electron-donating groups (e.g., -CH₃) significantly affects biological activity. researchgate.net For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamides designed as Forkhead Box M1 (FOXM1) inhibitors, only derivatives bearing a cyano (-CN) group on the phenyl ring effectively decreased FOXM1 expression in a breast cancer cell line. researchgate.net The position of the substituent is also vital; a study of Schiff bases demonstrated that methyl groups at the meta and para positions resulted in greater antifungal and antibacterial activity compared to those at the ortho position. researchgate.net

A key physicochemical property influenced by substitution is lipophilicity, which affects how a molecule interacts with biological membranes and proteins. researchgate.net Generally, more lipophilic compounds in certain classes, such as 5,5-diphenylhydantoins, exhibit higher antiproliferative activity. researchgate.net In studies of salicylanilides, increasing the length of an alkoxy chain (e.g., from methoxy (B1213986) to ethoxy or propoxy) on the phenyl ring increased lipophilicity and, consequently, antibacterial and antifungal activity. mdpi.comresearchgate.net The electronic effects of substituents, described by the Hammett constant (σ), are also important for explaining biological activity. mdpi.comresearchgate.net

The table below illustrates the effect of different phenyl ring substituents on the biological activity of related acetamide and carboxamide derivatives.

| Compound Series | Substituent Type/Position | Observed Impact | Reference(s) |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Electron-withdrawing group (-CN) | Decreased FOXM1 expression (anticancer) | researchgate.net |

| Schiff Bases (Aniline derivatives) | Methyl group (meta- or para-position) | Enhanced antibacterial and antifungal activity | researchgate.net |

| Salicylanilides | Longer alkoxy chains (e.g., -OC₂H₅, -OC₃H₇) | Increased lipophilicity and antimicrobial activity | mdpi.comresearchgate.net |

| Phenylacetamides | Halogen groups (-Cl, -Br) | Increased antiproliferative activity | researchgate.net |

Altering the acetamide portion of the molecule provides another avenue for modifying its properties. The acetamide linker is not merely a spacer; its length, flexibility, and hydrogen-bonding capabilities are integral to molecular interactions.

In a structure-activity relationship study of phenylacetamide-based sodium channel blockers, a three-carbon spacer between the amide and a terminal amine was found to be optimal for inhibitory potency. nih.gov Furthermore, reducing the amide carbonyl (C=O) group in analogs of modafinil (B37608) to an amine resulted in derivatives with significantly improved binding affinities at the dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters. acs.org The substitution on the terminal amide nitrogen is also critical; studies on modafinil analogs and sodium channel blockers show that increasing the bulkiness of the substituent can either increase or decrease activity depending on the specific molecular context. nih.govacs.org

The chemical stability of the acetamide group itself can be relevant. As an amide, it can undergo hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding aniline (B41778). patsnap.com This property can be exploited in the design of prodrugs, where the active compound is released upon in-vivo hydrolysis.

Incorporating heterocyclic rings is a widely used and effective strategy in medicinal chemistry to enhance biological activity and introduce new pharmacological properties. derpharmachemica.commdpi.com These rings can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.

Derivatives of this compound have been synthesized containing a variety of heterocyclic systems. Examples include:

Thiazole and Pyrimidine: A complex derivative, N-(2,5-difluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide, highlights the combination of multiple heterocyclic systems in a single molecule, indicating research into potent, multi-target agents. evitachem.com

Pyridine (B92270): The compound N-(2,5-Difluorophenyl)-2-(2-pyridinylsulfanyl)acetamide introduces a pyridine ring via a thioether linkage, a common strategy to create novel bioactive molecules. chemical-suppliers.eu

Pyrazine and Piperazine: The analog N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is another example of a complex derivative with potential pharmacological applications. chemsrc.com

Benzimidazole: The synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives has been explored for developing compounds with antidepressant activity. nih.gov

Pyrazole and Triazole: These five-membered rings are common pharmacophores in drugs designed as COX-II inhibitors for anti-inflammatory applications. archivepp.com

The introduction of these rings often leads to compounds with specific and potent biological activities, including anticancer, anti-inflammatory, and antidepressant effects. nih.govarchivepp.comnih.gov

Comparative Studies with Related Acetamide Derivatives (e.g., N-(2,5-dichlorophenyl)acetamide, N-(2-methoxy-5-sulfamoylphenyl)acetamide)

Comparing this compound derivatives with analogs having different substituents allows for a deeper understanding of structure-activity relationships. The replacement of the two fluorine atoms with other groups, such as chlorine atoms or methoxy and sulfamoyl groups, significantly alters the steric and electronic profile of the molecule.

Comparing with N-(2-methoxy-5-sulfamoylphenyl)acetamide introduces different functional groups entirely. The methoxy group (-OCH₃) is an electron-donating group, while the sulfamoyl group (-SO₂NH₂) is a strong electron-withdrawing group and a key pharmacophore in many diuretic and antibacterial drugs. nih.gov The presence of the sulfamoyl group dramatically increases polarity and the potential for hydrogen bonding compared to the difluoro analog. N-phenylacetamide-based sulfonamides have been synthesized and evaluated as potent inhibitors of carbonic anhydrase, an enzyme target for diuretics and anti-glaucoma agents. nih.gov

These comparisons highlight that even seemingly small changes to the core structure can lead to vastly different physicochemical properties and, consequently, different pharmacological applications.

Applications of Specific this compound Analogs in Research

The derivatives and analogs of this compound are not just academic curiosities; they are actively being investigated for a wide range of research and potential therapeutic applications.

Anticancer Research: The parent compound, this compound, has been used as a precursor to synthesize novel compounds that target the enzyme NAD(P)H: quinone oxidoreductase (NQO1), which is often overexpressed in solid tumors. researchgate.net Furthermore, related phenylacetamide structures containing heterocyclic moieties have been designed as inhibitors of FOXM1, a key protein in cancer progression, and as selective COX-II inhibitors with anti-inflammatory and potential anticancer activity. archivepp.comresearchgate.netresearchgate.net

Neuropharmacology: Phenylacetamide derivatives are a rich source of compounds active in the central nervous system. A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides were synthesized and showed moderate to good antidepressant activity in animal models, likely acting as MAO inhibitors. nih.gov Other analogs have been developed as potent sodium channel blockers, a mechanism relevant to anticonvulsant and neuroprotective therapies. nih.gov Analogs of modafinil, which has an acetamide core, are being studied for their unique interaction with dopamine transporters, with potential applications in treating psychostimulant abuse. acs.org

Anticoagulant Development: A novel series of N-phenyl-2-(phenyl-amino) acetamide derivatives were designed and synthesized as inhibitors of Factor VIIa, a key enzyme in the blood coagulation cascade. Several compounds in this series demonstrated promising anticoagulant activity in vitro, suggesting their potential as templates for new antithrombotic drugs. ijper.org

Materials Science: The applications are not limited to biology. Aniline-based amides derived from N-(2,5-dibromophenyl)acetamide were synthesized and investigated for their nonlinear optical (NLO) properties using density functional theory (DFT), indicating potential uses in optoelectronic devices. archivepp.com

The availability of specific, complex derivatives like N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide from chemical suppliers underscores their role as tools and building blocks in ongoing drug discovery and materials science research programs. chemsrc.com

Conclusion and Future Directions

Summary of Key Research Findings for N-(2,5-Difluorophenyl)acetamide

Research to date has primarily focused on the utility of this compound as a foundational chemical entity. A significant finding is its application as a precursor in the synthesis of novel compounds designed to target the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1). researchgate.netresearchgate.net NQO1 is overexpressed in many solid tumors, making it a key target in oncology. nih.govnih.gov The synthesis and characterization of this compound itself have been documented, with detailed spectroscopic data, such as 1HNMR and 13CNMR, being available to confirm its structure. researchgate.netresearchgate.net